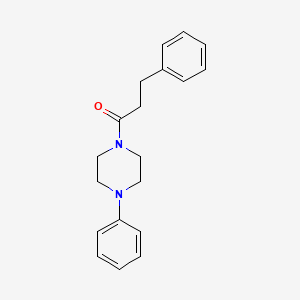![molecular formula C16H12ClN3O2S B5537107 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide CAS No. 134615-88-6](/img/structure/B5537107.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of "2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide" and similar compounds involves multi-step chemical processes. These processes include aminolysis of activated acids and alkylation of potassium salts with chloroacetamides. The structure of these compounds is confirmed by NMR, LC-MS, and EI-MS analyses, demonstrating the complexity and precision required in their synthesis (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been determined using crystallographic methods. These studies show the orientation of the chlorophenyl ring with respect to the thiazole ring and detail the intermolecular interactions forming in the crystal, providing insight into the structural aspects of these compounds (Saravanan et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to their functional groups. The presence of thioacetamide groups allows for reactions such as aminolysis and alkylation, which are crucial for synthesizing derivatives with potential biological activities. The chemical properties are defined by these reactive groups, enabling the formation of compounds with varied biological actions (Kovalenko et al., 2012).
科学的研究の応用
Anticancer Activity
Compounds structurally related to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide have been synthesized and studied for their potential anticancer activity. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were found to exhibit significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study involving the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives reported notable cytotoxic activity against MCF-7 and HeLa cell lines, highlighting the potential of quinazolinone derivatives in cancer therapy (Hassanzadeh et al., 2019).
Antibacterial and Antifungal Properties
Research has also demonstrated the antibacterial and antifungal capabilities of quinazolinone derivatives. One study synthesized 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related compounds, showing moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal efficacy (Desai et al., 2008). This indicates a potential avenue for the development of new antimicrobial agents based on the quinazolinone scaffold.
Antihistaminic Activity
Furthermore, compounds incorporating the quinazolinone moiety have been explored for their antihistaminic potential. A study involving the synthesis of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives demonstrated significant H1-antihistaminic activity in vivo, with some compounds offering protection from histamine-induced bronchospasm in guinea pigs, comparable to that of chlorpheniramine maleate, a standard antihistamine (Alagarsamy et al., 2014).
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-10-5-7-11(8-6-10)20-15(22)12-3-1-2-4-13(12)19-16(20)23-9-14(18)21/h1-8H,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVAYPFPXEEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | |
CAS RN |
134615-88-6 |
Source


|
| Record name | 2-((3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)


![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

